Cyclophosphamide-d4

Environmental Analysis LC-MS/MS Method Development Stable Isotope Dilution

Non-isotopic internal standards introduce significant analytical error in cyclophosphamide quantification-differential ionization, variable extraction recovery, and uncorrected matrix effects compromise regulatory-compliant bioanalysis. Cyclophosphamide-d4 (CAS 173547-45-0) eliminates these variables. • Four-deuterium substitution ensures matched extraction recovery, co-elution, and a +4 Da mass shift for unambiguous MS discrimination. • Validated LOD of 0.03 ng/L in wastewater effluent; plasma assay accuracy ±15% across 25-2,000 ng/mL. • Supplied with full characterization and traceability to USP/EP pharmacopeial standards for ANDA-supportive QC workflows.

Molecular Formula C7H11Cl2D4N2O2P
Molecular Weight 265.11 g/mol
CAS No. 173547-45-0
Cat. No. B023394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclophosphamide-d4
CAS173547-45-0
SynonymsN,N-Bis(2-chloroethyl)tetrahydro-4,5-d2-2H-1,3,2-oxazaphosphorin-2-amine 2-Oxide;  Cycloblastin-d4; Cyclostin-d4; Cytoxan-d4;  Endoxan-d4;  Genoxal-d4;  Hexadrin-d4;  Mitoxan-d4; NSC 26271-d4; 
Molecular FormulaC7H11Cl2D4N2O2P
Molecular Weight265.11 g/mol
Structural Identifiers
SMILESC1CNP(=O)(OC1)N(CCCl)CCCl
InChIInChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i4D2,7D2
InChIKeyCMSMOCZEIVJLDB-RUKOHJPDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99% deuterated forms (d1-d4)A solid

Structure & Identifiers


Interactive Chemical Structure Model





Cyclophosphamide-d4 Internal Standard Overview


Cyclophosphamide-d4 (CAS 173547-45-0) is a stable isotope-labeled analog of the chemotherapeutic alkylating agent cyclophosphamide, in which four hydrogen atoms are substituted with deuterium . It is intended for use as an internal standard for the accurate quantification of cyclophosphamide by gas chromatography (GC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its molecular formula is C₇H₁₁D₄Cl₂N₂O₂P, and its molecular weight is 265.11 . The incorporation of deuterium yields a mass difference of +4 Da relative to the native analyte, enabling differentiation and correction for analytical variability without altering the compound's fundamental physicochemical properties in a way that would preclude co-elution or similar extraction behavior.

Why Cyclophosphamide-d4 Outperforms Generic Standards


In LC-MS/MS quantification, the use of a non-isotopic internal standard or a deuterated analog with insufficient isotopic purity can lead to significant analytical error due to differential ionization efficiency, variable extraction recovery, and matrix effects that are not uniformly experienced by the analyte and standard. Cyclophosphamide-d4, with its four deuterium atoms, provides a nearly identical chemical environment to the native cyclophosphamide, ensuring co-elution and matched matrix effects [1]. In contrast, structural analogs like ifosfamide or iodo-substituted cyclophosphamide derivatives exhibit different fragmentation patterns and chromatographic behavior, compromising the accuracy and precision required for regulatory-compliant bioanalysis and environmental monitoring [2].

Cyclophosphamide-d4 Validation & Performance


Sensitivity and Matrix Noise Reduction

In the quantification of cyclophosphamide in sewage effluent, the use of custom-synthesized d4-cyclophosphamide as an internal standard, coupled with highly selective reaction monitoring (HSRM) mode, significantly reduced matrix noise and improved sensitivity compared to conventional SRM. The method achieved a limit of detection (LOD) as low as 0.03 ng/L, which is an order of magnitude better sensitivity than what was achievable with atmospheric pressure chemical ionization (APCI) in the same study [1].

Environmental Analysis LC-MS/MS Method Development Stable Isotope Dilution

Validated Accuracy and Precision

Validation data from a LC-MS/MS method for cyclophosphamide in human plasma, employing isotope dilution with a deuterated internal standard (inferred to be d4-CP or similar), demonstrates high accuracy and precision. For cyclophosphamide, the accuracy was 98-109% and precision (CV) was ≤ 13% at 1.7 ng/L in a sewage effluent matrix [1]. In a human plasma assay for therapeutic drug monitoring, accuracies and precisions were less than 15% across a calibration range of 25-2000 ng/mL [2]. In a urine-based method using D(4)-CP as the internal standard, the method was fully validated according to ICH and FDA guidelines, achieving limits of detection down to 5 ng/mL for cyclophosphamide [3].

Bioanalysis Therapeutic Drug Monitoring Method Validation

Isotopic Purity and Stability

Commercially available Cyclophosphamide-d4 is supplied with a purity specification of ≥98%, and importantly, a deuterated form purity of ≥99% (d1-d4) as confirmed by vendor Certificate of Analysis . This high isotopic purity ensures that the +4 Da mass shift is consistent and free from significant interference from partially deuterated or non-deuterated species. While explicit head-to-head stability data against unlabeled cyclophosphamide is not commonly reported as a differential feature (as both are generally stable under recommended storage at -20°C ), the critical differentiation lies in the guaranteed isotopic enrichment, which is a primary quality attribute for an internal standard. Class-level inference from deuterated internal standards indicates that isotopic purity directly impacts the accuracy of isotope dilution calculations .

Reference Standards Isotopic Purity Quality Control

Regulatory Compliance and Traceability

Cyclophosphamide-d4 is offered with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production [1]. Traceability against pharmacopeial standards (USP or EP) can be provided upon request [1]. This level of documentation and traceability distinguishes it from generic, research-grade internal standards and is a critical requirement for laboratories operating under GLP or GMP environments.

Reference Standard Analytical Method Validation GMP/QC

Cyclophosphamide-d4 Application Scenarios


Trace-Level Water Monitoring

Cyclophosphamide-d4 is essential for achieving the sub-ng/L detection limits required for monitoring cytotoxic drug contamination in wastewater and surface water. The validated method using d4-cyclophosphamide in ESI-HSRM mode achieved an LOD of 0.03 ng/L in sewage effluent, demonstrating its unique capability to correct for matrix effects and ionization suppression in complex environmental samples [1].

Clinical Pharmacokinetics and TDM

For precise quantitation of cyclophosphamide in human plasma over a wide concentration range (e.g., 25-2000 ng/mL), the use of a deuterated internal standard like Cyclophosphamide-d4 is a validated approach. Studies have demonstrated that this methodology yields accuracies and precisions within ±15%, meeting stringent bioanalytical validation criteria and ensuring reliable dose-exposure assessments in patients [1].

Regulated Bioanalysis and QC

In GLP and GMP environments supporting ANDA submissions or commercial drug product release, Cyclophosphamide-d4 sourced with full characterization and traceability to pharmacopeial standards (USP/EP) is the appropriate choice. Its use in method validation and QC ensures data integrity and audit-readiness, which is not guaranteed with generic isotopic standards [1].

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